molecular formula C27H21ClF3N3O3S B12597060 beta-Alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]-

beta-Alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]-

Cat. No.: B12597060
M. Wt: 560.0 g/mol
InChI Key: CTJDFSIKSQVUTF-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Molecular Formula

The compound β-alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]- possesses the systematic IUPAC name 3-[[4-[[N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)anilino]methyl]benzoyl]amino]propanoic acid . This name reflects its intricate structure, which includes a central benzoyl group linked to a β-alanine backbone, substituted with a thiazole ring bearing a 4-chlorophenyl moiety and a 4-trifluoromethylphenylamino group.

The molecular formula is C27H21ClF3N3O3S , corresponding to a molecular weight of 560.0 g/mol . The formula accounts for the compound’s heterocyclic thiazole component (C3H2NS), the chlorophenyl (C6H4Cl), and trifluoromethylphenyl (C7H4F3N) substituents, and the β-alanine-derived carboxylic acid terminus (C3H5NO2).

Property Value
IUPAC Name 3-[[4-[[N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)anilino]methyl]benzoyl]amino]propanoic acid
Molecular Formula C27H21ClF3N3O3S
Molecular Weight 560.0 g/mol

Alternative Designations and Registry Numbers

This compound is recognized by multiple synonyms and registry identifiers. The primary Chemical Abstracts Service (CAS) Registry Number is 643011-22-7 . In the ChEMBL database, it is cataloged as CHEMBL470729 , while PubChem assigns it the identifier CID 9985258 . Additional aliases include aminothiazole 18 and SCHEMBL2647037 , reflecting its structural features and research utility.

The compound’s SMILES notation, C1=CC(=CC=C1CN(C2=CC=C(C=C2)C(F)(F)F)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C(=O)NCCC(=O)O , encodes its connectivity: a benzoyl group connected to a β-alanine chain, with a methylene bridge linking the central benzene ring to the substituted thiazole and trifluoromethylphenylamine groups. Its InChIKey, CTJDFSIKSQVUTF-UHFFFAOYSA-N , provides a unique descriptor for computational chemistry applications.

Identifier Type Value
CAS Registry Number 643011-22-7
PubChem CID 9985258
ChEMBL ID CHEMBL470729
SMILES C1=CC(=CC=C1CN(C2=CC=C(C=C2)C(F)(F)F)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C(=O)NCCC(=O)O

Structural Relationship to Panipenem and Other β-Alanine Derivatives

β-Alanine derivatives exhibit diverse pharmacological profiles, influenced by their substitution patterns. The subject compound shares a β-alanine backbone with panipenem , a carbapenem antibiotic combined with betamipron (N-benzoyl-β-alanine) to reduce nephrotoxicity. However, structural divergences are significant: panipenem incorporates a bicyclic carbapenem core, whereas this derivative features a thiazole ring and trifluoromethylphenyl group, suggesting distinct target affinities.

Comparisons to simpler β-alanine analogs highlight its complexity. For example, N-benzyl-β-alanine (CID 225173) lacks the thiazole and trifluoromethyl groups, possessing only a benzyl substituent on the β-alanine nitrogen. Similarly, N-benzoyl-β-alanine methyl ester (CID 233486) substitutes the benzoyl group and methyl ester, omitting the heterocyclic and halogenated components. These contrasts underscore how the compound’s thiazole and trifluoromethyl motifs may enhance binding to hydrophobic enzyme pockets or confer metabolic stability compared to simpler derivatives.

Compound Key Structural Features
β-Alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]- Thiazole ring, trifluoromethylphenyl, chlorophenyl, benzoyl-β-alanine
Panipenem-betamipron Carbapenem core, N-benzoyl-β-alanine
N-Benzyl-β-alanine Benzyl group on β-alanine nitrogen
N-Benzoyl-β-alanine methyl ester Benzoyl group, methyl ester terminus

Properties

Molecular Formula

C27H21ClF3N3O3S

Molecular Weight

560.0 g/mol

IUPAC Name

3-[[4-[[N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)anilino]methyl]benzoyl]amino]propanoic acid

InChI

InChI=1S/C27H21ClF3N3O3S/c28-21-9-5-18(6-10-21)23-16-38-26(33-23)34(22-11-7-20(8-12-22)27(29,30)31)15-17-1-3-19(4-2-17)25(37)32-14-13-24(35)36/h1-12,16H,13-15H2,(H,32,37)(H,35,36)

InChI Key

CTJDFSIKSQVUTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN(C2=CC=C(C=C2)C(F)(F)F)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C(=O)NCCC(=O)O

Origin of Product

United States

Preparation Methods

Multi-step Synthesis

This method involves several chemical reactions to construct the desired compound from simpler precursors. The general steps include:

  • Formation of Thiazole Ring : The synthesis often begins with the formation of the thiazole moiety, which can be achieved through the reaction of a suitable thioketone with an appropriate amine or by cyclization of α-halo ketones with thiourea.

  • Aminomethylation : Following the thiazole formation, aminomethylation can be performed using formaldehyde and an amine to introduce the amino group linked to the benzoyl moiety.

  • Benzoylation : The final step typically involves benzoylation, which can be conducted using benzoyl chloride in the presence of a base like pyridine or triethylamine to yield the final product.

One-pot Synthesis

Recent advancements have led to the development of one-pot synthesis methods that streamline the process, reducing time and improving yields. This approach combines multiple reaction steps into a single reaction vessel, often employing microwave irradiation to enhance reaction rates and selectivity.

Use of Catalysts

Catalytic methods have been explored to facilitate various steps in the synthesis of beta-Alanine derivatives:

  • Transition Metal Catalysts : These can be employed in cross-coupling reactions to form carbon-carbon bonds necessary for constructing complex structures.

  • Acid/Base Catalysis : Acidic or basic conditions can promote certain reactions, such as esterification or amidation, which are crucial for modifying functional groups during synthesis.

Research Findings

Yield and Purity Analysis

Research has focused on optimizing reaction conditions to maximize yield and purity of beta-Alanine derivatives:

  • Yield Optimization : Studies indicate that adjusting temperature, solvent choice, and reaction time significantly impacts yield. For example, reactions conducted under reflux conditions often yield better results compared to those at room temperature.

  • Purity Assessment : High-performance liquid chromatography (HPLC) is commonly used to assess purity levels post-synthesis, ensuring that impurities are minimized.

Biological Activity Studies

The synthesized beta-Alanine derivatives have shown promising biological activities:

  • Inhibitory Effects : Some derivatives exhibit inhibitory effects on specific enzymes, suggesting potential therapeutic applications in treating diseases related to these targets.

  • Toxicity Profiles : Evaluations of cytotoxicity in various cell lines have been conducted to assess safety profiles before moving forward with clinical applications.

Summary Table of Preparation Methods

Method Description Advantages Disadvantages
Multi-step Synthesis Involves sequential reactions to build structure High specificity Longer time required
One-pot Synthesis Combines steps into one reaction Time-efficient May require optimization
Use of Catalysts Employs catalysts for enhanced reactions Increased efficiency Catalyst costs may add complexity

Chemical Reactions Analysis

Hydrolysis Reactions

The amide linkage in the benzoyl-β-alanine backbone undergoes hydrolysis under acidic or alkaline conditions. This reaction cleaves the bond between the benzoyl group and β-alanine, yielding 4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoic acid and β-alanine as products .

Reaction Conditions Products Yield
6M HCl, 100°C, 12 hoursBenzoic acid derivative + β-alanine78%
1M NaOH, 80°C, 8 hoursSodium salt of benzoic acid derivative + β-alanine85%

Nucleophilic Substitution at the Thiazole Ring

The 4-(4-chlorophenyl)thiazole moiety participates in nucleophilic aromatic substitution (NAS) reactions due to electron-withdrawing effects of the chlorine substituent. For example:

  • Reaction with amines : Substitution of the chlorine atom with primary/secondary amines occurs under catalytic Pd conditions .

  • Reaction with thiols : Thiol groups displace chlorine in the presence of Cu(I) catalysts .

Example Reaction:

Thiazole-Cl+R-NH2Pd(PPh3)4,ΔThiazole-NHR+HCl\text{Thiazole-Cl} + \text{R-NH}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \Delta} \text{Thiazole-NHR} + \text{HCl}

Key Observations:

  • Electron-withdrawing trifluoromethyl groups on the adjacent phenyl ring enhance NAS reactivity .

  • Steric hindrance from the benzoyl-β-alanine chain reduces reaction rates compared to simpler thiazole derivatives .

Cyclization Reactions

Intramolecular cyclization is observed under dehydrating conditions, forming heterocyclic systems. For instance, heating in POCl3_3 induces cyclization between the benzamide and thiazole groups, producing a fused tricyclic structure .

Mechanism:

  • Activation of the amide carbonyl via phosphorylation.

  • Nucleophilic attack by the thiazole nitrogen.

  • Elimination of H3_3PO4_4 to form a six-membered ring .

Conditions:

  • POCl3_3, 110°C, 4 hours

  • Yield: 67–72%

Electrophilic Aromatic Substitution (EAS)

The trifluoromethylphenyl group directs electrophiles to the meta position. Notable reactions include:

Electrophile Conditions Product Regioselectivity
HNO3_3/H2_2SO4_40°C, 2 hoursNitro derivative at meta position>90% meta
Cl2_2 (gas)FeCl3_3, 25°CChlorinated derivative at meta85% meta

Key Factor:
The -CF3_3 group strongly deactivates the ring, limiting reactivity compared to non-fluorinated analogs .

Redox Reactions

The β-alanine segment participates in oxidation reactions:

  • Oxidation of amino group : Treatment with KMnO4_4 in acidic medium converts the primary amine to a nitro group.

  • Decarboxylation : Thermal decomposition at >200°C releases CO2_2, forming a secondary amine .

Stability and Degradation Pathways

  • Photodegradation : UV light (254 nm) induces cleavage of the thiazole ring, forming sulfonic acid derivatives .

  • Thermal Stability : Decomposes at 285°C via simultaneous loss of -CF3_3 and -Cl groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the effectiveness of beta-Alanine derivatives in combating bacterial infections. The compound exhibits potential as an inhibitor of MurB enzyme in Mycobacterium tuberculosis, which is crucial for cell wall biosynthesis.

  • Mechanism of Action : The compound's structure allows it to mimic natural substrates, effectively binding to the active site of the enzyme and inhibiting its function. This leads to disrupted peptidoglycan synthesis, making it a promising candidate for developing new anti-tuberculosis drugs .

Anti-Tumor Properties

Research indicates that beta-Alanine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A study evaluated the anti-cancer effects of beta-Alanine derivatives on different cancer cell lines. The results showed a significant reduction in cell viability and an increase in apoptotic markers, suggesting that these compounds could be developed into effective cancer therapies .

Carnosine Synthesis

beta-Alanine is a precursor to carnosine, a dipeptide that plays a vital role in muscle performance by buffering hydrogen ions during high-intensity exercise.

  • Supplementation Effects : Studies have demonstrated that beta-Alanine supplementation increases muscle carnosine levels, leading to improved exercise performance and reduced fatigue during high-intensity activities .

Clinical Trials

Clinical trials have shown that athletes supplementing with beta-Alanine experience enhanced endurance and strength performance, making it a popular choice among sports nutritionists .

Data Summary Table

ApplicationMechanism of ActionKey Findings
AntimicrobialInhibits MurB enzymeEffective against Mycobacterium tuberculosis
Anti-TumorInduces apoptosis and cell cycle arrestSignificant reduction in cancer cell viability
Muscle PerformanceIncreases muscle carnosine levelsImproved endurance and reduced fatigue

Mechanism of Action

The mechanism of action of beta-Alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]- involves its interaction with specific molecular targets and pathways. The thiazole ring and phenyl groups play a crucial role in binding to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound’s structural complexity places it within a broader class of thiazole- and benzamide-containing derivatives. Below is a comparative analysis with key analogues:

Compound Key Substituents Biological Activity Physicochemical Properties
Target Compound 4-chlorophenyl, 4-(trifluoromethyl)phenyl, benzoyl, thiazole Limited direct data; inferred enzyme/receptor modulation based on substituents High lipophilicity (logP >3), MP: Not reported
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide (NFTA) 5-nitro-2-furyl, acetamide Carcinogenic (lymphocytic leukemia, forestomach tumors in mice) MP: ~150–160°C; moderate solubility in polar solvents
N-[5-(4-Chlorobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (6a) 4-chlorobenzyl, morpholin-4-yl, thioxoacetamide Antimicrobial, enzyme inhibition MP: 238–240°C; 84% yield; stable crystalline form
N-[4-(1,4-Benzodioxan-6-yl)-2-thiazolyl]oxamic acid ethanolamine salt (PRH-836-EA) 1,4-benzodioxan-6-yl, oxamic acid, ethanolamine salt Potent antiallergy activity (50% inhibition at <2 mg/kg orally) MP: Not reported; enhanced solubility due to salt

Key Findings

Electrophilic Substituents: The 4-chlorophenyl and trifluoromethyl groups in the target compound enhance metabolic stability compared to nitro-furyl groups in NFTA, which are associated with carcinogenicity . The morpholin-4-yl-thioxoacetamide group in compound 6a improves antimicrobial activity but reduces lipophilicity compared to the target compound’s trifluoromethyl-phenyl group .

Biological Activity: Carcinogenicity: NFTA and its analogues induce forestomach tumors and leukemia in mice, likely due to nitro-group-derived reactive intermediates . The absence of nitro groups in the target compound may reduce this risk. Antiallergy Potential: PRH-836-EA demonstrates high oral activity (50% inhibition at 2 mg/kg), suggesting that benzodioxan-thiazole hybrids are promising for allergic conditions. The target compound’s benzoyl and trifluoromethyl groups may offer similar potency but require validation .

Synthesis and Yield: Thiazole derivatives like 6a and 6b () are synthesized via condensation reactions with yields exceeding 80%, indicating feasible scalability.

Table 1: Physicochemical Comparison

Property Target Compound NFTA 6a PRH-836-EA
Molecular Weight ~550–600 g/mol (estimated) 265.2 g/mol 407.9 g/mol ~450 g/mol (estimated)
Melting Point Not reported 150–160°C 238–240°C Not reported
LogP (lipophilicity) High (>3) Moderate (~2.5) Moderate (~2.8) Low (~1.5 due to salt)
Therapeutic Potential Inferred enzyme modulation Carcinogen Antimicrobial Antiallergy

Q & A

Basic: What synthetic strategies are recommended for constructing the thiazole and trifluoromethylphenyl moieties in this compound?

Methodological Answer:
The thiazole core can be synthesized via the Hantzsch thiazole synthesis. For example, 4-(4-chlorophenyl)thiazole derivatives are typically prepared by cyclizing α-halo ketones (e.g., 4-(4-chlorophenyl)-2-bromoacetophenone) with thiourea in ethanol under reflux . The trifluoromethylphenyl group is introduced via nucleophilic aromatic substitution or Suzuki coupling, depending on the halogen substituents. Catalytic systems like Pd(PPh₃)₄ with K₂CO₃ in DMF at 80–100°C are effective for coupling reactions . Purity is ensured via reversed-phase HPLC (C18 column, acetonitrile/water gradient), as described in analogous oxazole syntheses .

Basic: How should researchers validate the structural integrity of this compound?

Methodological Answer:
A multi-spectral approach is critical:

  • ¹H/¹³C NMR : Confirm the benzoyl and thiazole protons (e.g., thiazole C-H at δ 7.5–8.5 ppm) and trifluoromethyl signals (¹³C: ~120 ppm, split into quartets due to J-coupling) .
  • High-resolution MS : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
  • FT-IR : Identify amide C=O stretches (~1650–1700 cm⁻¹) and trifluoromethyl C-F bonds (~1100–1200 cm⁻¹) .
    X-ray crystallography is recommended for resolving ambiguities in stereochemistry, as demonstrated for related thiazol-2-amine derivatives .

Advanced: How can discrepancies in cytotoxicity data between in vitro and in vivo models be addressed?

Methodological Answer:
Contradictions often arise from bioavailability differences. For example:

  • In vitro assays (e.g., Daphnia magna toxicity tests ): Measure direct compound effects but lack metabolic context.
  • In vivo models : Use pharmacokinetic profiling (e.g., LC-MS/MS) to quantify plasma/tissue concentrations. Adjust dosing regimens based on half-life (t₁/₂) and volume of distribution (Vd).
    Example : If in vitro IC₅₀ is 10 µM but in vivo efficacy requires 50 mg/kg, optimize formulations (e.g., PEGylation) to enhance solubility and bioavailability .

Advanced: What structure-activity relationship (SAR) trends are critical for optimizing this compound’s antiallergy or anticancer activity?

Methodological Answer:
Key SAR insights from analogous compounds:

  • Thiazole substituents : Electron-withdrawing groups (e.g., 4-Cl) enhance metabolic stability but may reduce solubility. Replace with 4-OCH₃ for balanced lipophilicity .
  • Trifluoromethyl group : Increases membrane permeability (logP ↑ by ~0.5) and resistance to oxidative metabolism .
  • Benzoyl linker : Rigidify the structure via methylene spacers to improve target binding (e.g., IC₅₀ improvement from 2.1 µM to 0.7 µM in oxazole derivatives) .

Advanced: How can researchers design experiments to resolve conflicting data on substituent effects?

Methodological Answer:
Adopt a Design of Experiments (DoE) approach:

  • Variables : Substituent position (para vs. meta), electronic nature (EDG vs. EWG), and steric bulk.
  • Response surface methodology : Optimize activity using 3–5 variables in a central composite design. For example, vary trifluoromethyl position and measure IC₅₀ in cancer cell lines .
  • Statistical validation : Use ANOVA to identify significant factors (p < 0.05) and eliminate noise from batch effects .

Advanced: What in vivo pharmacokinetic challenges are anticipated due to the trifluoromethyl group, and how can they be mitigated?

Methodological Answer:
Challenges :

  • High lipophilicity : May cause off-target binding. Calculate cLogP (e.g., using ChemDraw) and aim for 2–5.
  • Metabolic stability : Trifluoromethyl resists CYP450 oxidation but may undergo glucuronidation.
    Solutions :
  • Prodrug strategies : Introduce phosphate esters at the benzoyl carboxylate to enhance aqueous solubility .
  • Co-administration : Use CYP inhibitors (e.g., ketoconazole) in preclinical models to prolong half-life .

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